molecular formula C13H7F5O B6374973 3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% CAS No. 1261972-07-9

3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%

Cat. No. B6374973
CAS RN: 1261972-07-9
M. Wt: 274.19 g/mol
InChI Key: MYQWLACZWDQLDH-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% (3-F5F3MPP) is an organic compound that has a wide range of applications in the fields of scientific research, industrial production, and medicine. It is a white crystalline solid that is soluble in organic solvents. 3-F5F3MPP is a useful reagent for the synthesis of other organic compounds and has been studied for its potential therapeutic applications.

Scientific Research Applications

3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used in the synthesis of other organic compounds such as 3-fluoro-5-cyano-2-fluoro-3-trifluoromethylphenol (3-F5CN2F3MP) and 4-fluoro-3-trifluoromethylphenol (4-F3TMP). It has also been used in the synthesis of pharmaceuticals such as the anti-inflammatory drug naproxen. Additionally, 3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% has been studied for its potential use in the synthesis of polymers materials with applications in the fields of electronics and biomedicine.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is not fully understood. It is believed to act as an electrophile in the Friedel-Crafts alkylation reaction, which is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). In this reaction, the 4-F3TMP acts as the nucleophile and is alkylated by the 2-F5CPB electrophile. The reaction proceeds via an electrophilic aromatic substitution mechanism to yield 3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% as the major product with a yield of 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% are not well understood. It is believed to act as an electrophile in the Friedel-Crafts alkylation reaction, which is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). In this reaction, the 4-F3TMP acts as the nucleophile and is alkylated by the 2-F5CPB electrophile. In addition, 3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% has been studied for its potential use in the synthesis of polymers materials with applications in the fields of electronics and biomedicine.

Advantages and Limitations for Lab Experiments

3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% has several advantages and limitations for use in laboratory experiments. One of the main advantages of using 3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is its high yield in the Friedel-Crafts alkylation reaction. It is also relatively easy to synthesize and has a wide range of applications in scientific research and industrial production. However, 3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is toxic and should be handled with caution in the laboratory. Additionally, it is expensive and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for 3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% research. One potential direction is to investigate its potential therapeutic applications. Additionally, further research could be conducted to explore its potential use in the synthesis of polymers materials with applications in the fields of electronics and biomedicine. Additionally, 3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% could be studied for its potential use in the synthesis of pharmaceuticals and other organic compounds. Finally, further research could be conducted to better understand its biochemical and physiological effects.

Synthesis Methods

3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% can be synthesized from 4-fluoro-3-trifluoromethylphenol (4-F3TMP) using a Friedel-Crafts alkylation reaction with 2-fluoro-5-chlorophenyl bromide (2-F5CPB). In this reaction, the 4-F3TMP acts as the nucleophile and is alkylated by the 2-F5CPB electrophile. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is conducted in an inert solvent such as dichloromethane. The reaction proceeds via an electrophilic aromatic substitution mechanism to yield 3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% as the major product with a yield of 95%.

properties

IUPAC Name

3-fluoro-5-[2-fluoro-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O/c14-8-4-7(5-9(19)6-8)10-2-1-3-11(12(10)15)13(16,17)18/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQWLACZWDQLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684525
Record name 2',5-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261972-07-9
Record name 2',5-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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